Melting Point Differentiation from the 3,4'-Dinitro Regioisomer Enables Identity Confirmation and Purity Assessment
Nitration of 4-bromobiphenyl produces two isomeric dinitrobromobiphenyls with markedly distinct melting points: the 2,2'-dinitro isomer (4-bromo-2,2'-dinitro-1,1'-biphenyl) melts at 147–148 °C, while the 3,4'-dinitro isomer (3,4'-dinitro-4-bromobiphenyl) melts at 210–211 °C [1]. This approximately 63 °C difference provides a definitive, instrument-free method for distinguishing the two regioisomers and assessing isomeric purity in synthetic batches [1].
| Evidence Dimension | Melting point (capillary method, recrystallized solid) |
|---|---|
| Target Compound Data | 147–148 °C (revised; originally reported as 147–148 °C) |
| Comparator Or Baseline | 3,4'-Dinitro-4-bromobiphenyl (isomer I): 210–211 °C |
| Quantified Difference | Δ ~ 63 °C |
| Conditions | Synthesized via nitration of 4-bromobiphenyl in HNO₃/H₂SO₄ mixture; purified by recrystallization; melting points determined by capillary method [1]. |
Why This Matters
A 63 °C melting point gap between regioisomers allows procurement specialists to verify structural identity using a simple melting point apparatus, reducing reliance on costly spectroscopic methods for routine quality control.
- [1] Case, F. H. (1942). The Nitration of Certain Halobiphenyls. I. Nitro Derivatives of 4-Bromobiphenyl. Journal of the American Chemical Society, 64(8), 1848–1852. View Source
